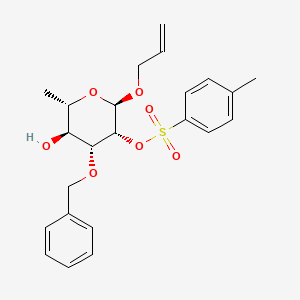
Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside: is a complex organic compound with the molecular formula C23H28O7S and a molecular weight of 448.54 g/mol. This compound is a derivative of rhamnopyranoside, a type of sugar molecule, and is characterized by the presence of allyl, benzyl, and p-toluenesulfonyl groups. It is known for its potential biomedical applications, particularly its antiviral properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside typically involves multiple steps, starting from the base sugar molecule, rhamnopyranoside. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the rhamnopyranoside are protected using benzyl and p-toluenesulfonyl groups to prevent unwanted reactions.
Introduction of Allyl Group: The allyl group is introduced through an allylation reaction, typically using allyl bromide in the presence of a base like sodium hydride.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
化学反应分析
Types of Reactions: Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or to modify the benzyl and p-toluenesulfonyl groups.
Substitution: The benzyl and p-toluenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can lead to the formation of deprotected rhamnopyranoside derivatives.
科学研究应用
Chemistry: In chemistry, Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it valuable in organic synthesis.
Biology and Medicine: The compound exhibits significant antiviral properties, particularly against RNA viruses. It impedes viral replication, making it a potential candidate for antiviral drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用机制
The mechanism of action of Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside involves its interaction with viral RNA, inhibiting replication. The molecular targets include viral enzymes essential for replication, such as RNA-dependent RNA polymerase. By binding to these enzymes, the compound prevents the synthesis of viral RNA, thereby controlling the infection.
相似化合物的比较
- Allyl 3-O-benzyl-2-O-p-tolylsulfonyl-a-L-rhamnopyranoside
- Allyl 3-O-benzyl-2-O-methylsulfonyl-a-L-rhamnopyranoside
Uniqueness: Compared to similar compounds, Allyl 3-O-benzyl-2-O-p-toluenesulfonyl-a-L-rhamnopyranoside stands out due to its specific antiviral properties and the presence of the p-toluenesulfonyl group, which enhances its stability and reactivity.
属性
分子式 |
C23H28O7S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H28O7S/c1-4-14-27-23-22(30-31(25,26)19-12-10-16(2)11-13-19)21(20(24)17(3)29-23)28-15-18-8-6-5-7-9-18/h4-13,17,20-24H,1,14-15H2,2-3H3/t17-,20-,21+,22+,23+/m0/s1 |
InChI 键 |
RLMTZCLXZGAZDY-AZCFJWIISA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC=C)OS(=O)(=O)C2=CC=C(C=C2)C)OCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


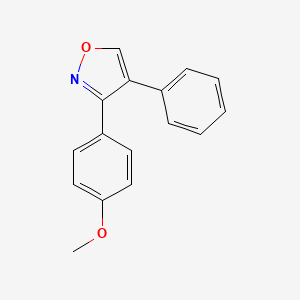
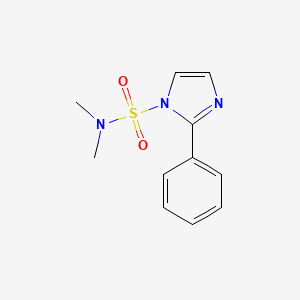
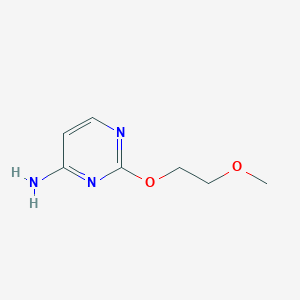
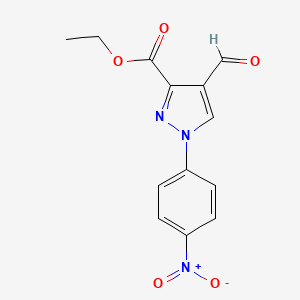
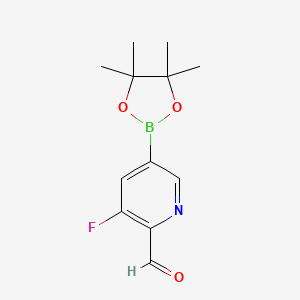
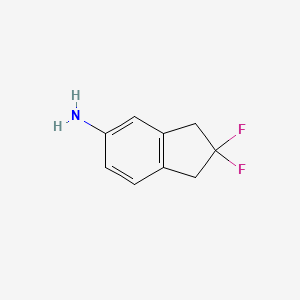

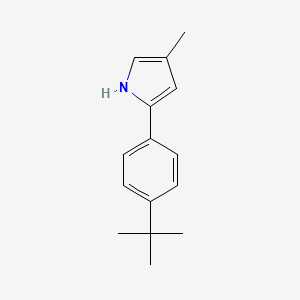

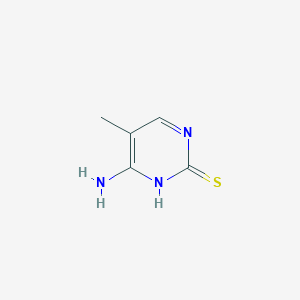

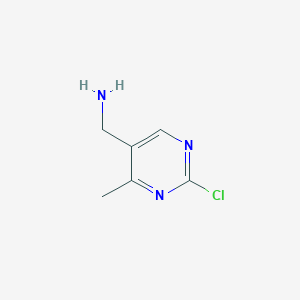
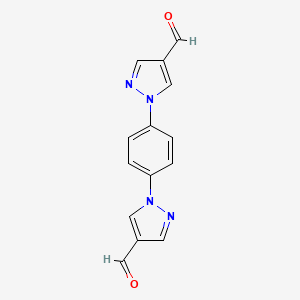
![(1R,4S,7R)-rel-ethyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11768717.png)
